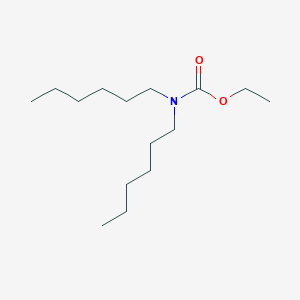
Carbamic acid, dihexyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dihexyl-, ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from carbamic acid and features dihexyl and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, dihexyl-, ethyl ester can be synthesized through the reaction of carbamoyl chlorides with alcohols. Another method involves the addition of alcohols to isocyanates. The reaction of carbonate esters with ammonia is also a viable route .
Industrial Production Methods
In industrial settings, esters are typically produced by heating carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . This method is known as esterification. The reaction is slow and reversible, requiring careful control of reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dihexyl-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Involves a base such as sodium hydroxide or potassium hydroxide.
Reduction: Utilizes lithium aluminum hydride as a reducing agent.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields primary alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Carbamic acid, dihexyl-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, dihexyl-, ethyl ester involves nucleophilic acyl substitution reactions. Acid catalysis is required during ester hydrolysis due to water being a weak nucleophile. Protonation of the ester carbonyl increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Water then adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another simple ester of carbamic acid, used in the textile industry.
Properties
CAS No. |
67678-41-5 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
ethyl N,N-dihexylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-9-11-13-16(15(17)18-6-3)14-12-10-8-5-2/h4-14H2,1-3H3 |
InChI Key |
GVNXQWPJHHYEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


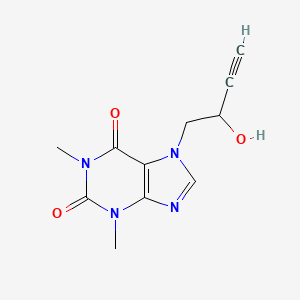
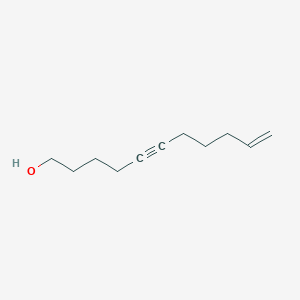

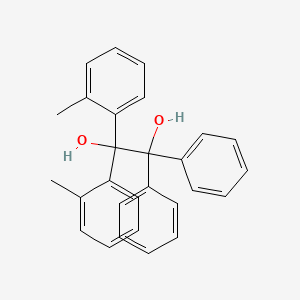
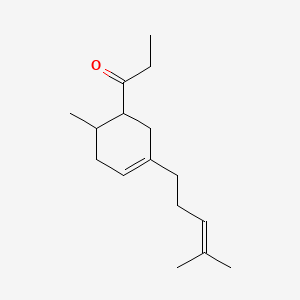
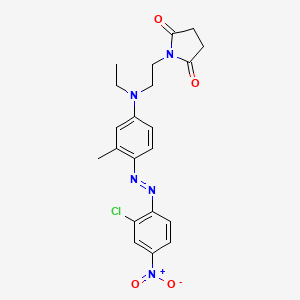
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

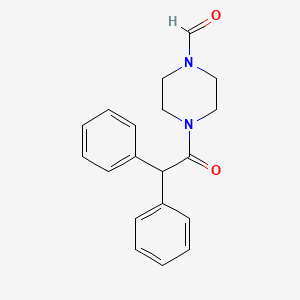

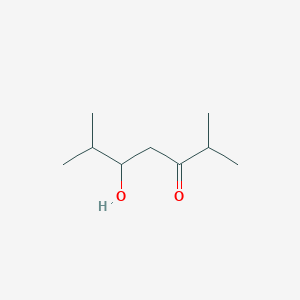
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
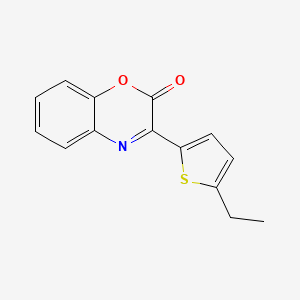
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
